(1-Methylcyclobutyl)methanamine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1-methylcyclobutyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-6(5-7)3-2-4-6;/h2-5,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDPAPJHVFAHPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00719281 | |
| Record name | 1-(1-Methylcyclobutyl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00719281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245647-53-3 | |
| Record name | 1-(1-Methylcyclobutyl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00719281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-Methylcyclobutyl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(1-Methylcyclobutyl)methanamine hydrochloride mechanism of action
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Chiral resolution of (1-Methylcyclobutyl)methanamine hydrochloride
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Stereochemistry of (1-Methylcyclobutyl)methanamine hydrochloride
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(1-Methylcyclobutyl)methanamine hydrochloride as a building block in medicinal chemistry.
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solubility of (1-Methylcyclobutyl)methanamine hydrochloride in organic solvents
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thermal stability of (1-Methylcyclobutyl)methanamine hydrochloride
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(1-Methylcyclobutyl)methanamine hydrochloride safety and handling precautions
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An In-Depth Technical Guide to (1-Methylcyclobutyl)methanamine Hydrochloride for Researchers and Drug Development Professionals
Introduction: Unlocking the Potential of a Unique Building Block
(1-Methylcyclobutyl)methanamine hydrochloride, with CAS number 1245647-80-9, is a fascinating and increasingly relevant building block for the synthesis of novel chemical entities, particularly within the pharmaceutical and agrochemical sectors. Its compact, rigid cyclobutane core, combined with a primary amine functionality, offers a unique three-dimensional scaffold that can impart desirable properties to lead compounds, such as improved metabolic stability, enhanced binding affinity, and favorable pharmacokinetic profiles. This guide provides an in-depth exploration of its commercial availability, synthesis, and potential applications, tailored for researchers, medicinal chemists, and professionals in drug development.
Chemical Properties and Identification
A clear understanding of the fundamental properties of this compound is crucial for its effective use in research and development.
| Property | Value | Source(s) |
| CAS Number | 1245647-80-9 | [1] |
| Molecular Formula | C₆H₁₄ClN | [1] |
| Molecular Weight | 135.64 g/mol | [1] |
| Appearance | Solid | |
| Purity | Typically ≥95% to 98% | [2] |
| InChI Key | QIDPAPJHVFAHPT-UHFFFAOYSA-N |
Commercial Availability: A Comparative Overview
This compound is readily available from a range of chemical suppliers, catering to both research and bulk-scale needs. When selecting a supplier, researchers should consider not only the price but also the purity, available quantities, and lead times.
| Supplier | Purity | Available Quantities | Additional Notes |
| Sigma-Aldrich | 98% | Inquire for details | Provides comprehensive safety and handling information. |
| Apollo Scientific | ≥95% | 100mg, 250mg, and larger quantities upon request | Offers competitive pricing for smaller quantities.[2] |
| Santa Cruz Biotechnology | Inquire for details | Inquire for details | Labeled for research use only.[1] |
| BLD Pharm | Inquire for details | Inquire for details | Provides GHS information and related products.[3] |
It is always recommended to request a certificate of analysis (CoA) from the supplier to confirm the purity and identity of the compound before use.
Strategic Synthesis of this compound
While commercially available, an in-house synthesis of this compound can be a cost-effective option for large-scale needs or for the preparation of analogs. The most logical and efficient synthetic routes involve the reduction of a nitrile or an amide precursor.
Pillar of Synthesis: The Power of Hydride Reduction
The conversion of nitriles and amides to primary amines is a cornerstone of organic synthesis. Powerful reducing agents, most notably Lithium Aluminum Hydride (LAH), are highly effective for this transformation.[4] LAH is a potent source of hydride ions (H⁻), which act as strong nucleophiles, readily attacking the electrophilic carbon of the nitrile or amide group.[5]
Synthetic Workflow Diagram
Caption: Figure 1: Synthetic pathways to (1-Methylcyclobutyl)methanamine HCl.
Detailed Experimental Protocol: Reduction of 1-Methylcyclobutanecarbonitrile
This protocol is a representative procedure based on established methods for the LAH reduction of nitriles.[4][6]
Materials:
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1-Methylcyclobutanecarbonitrile
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Lithium Aluminum Hydride (LAH)
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Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
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Hydrochloric Acid (concentrated or as a solution in ether/isopropanol)
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Sodium Sulfate (anhydrous)
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Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
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Inert atmosphere setup (Nitrogen or Argon)
Procedure:
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Reaction Setup: Under an inert atmosphere, a solution of 1-methylcyclobutanecarbonitrile (1.0 eq) in anhydrous diethyl ether is added dropwise to a stirred suspension of LAH (1.5 - 2.0 eq) in anhydrous diethyl ether at 0 °C. The choice of an ether solvent is crucial as LAH reacts violently with protic solvents.[4]
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Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours to ensure complete reduction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Workup: The reaction is carefully quenched by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water. This procedure, known as the Fieser workup, is designed to precipitate the aluminum salts in a granular form that is easy to filter.[7]
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Isolation of the Free Base: The resulting slurry is filtered, and the filter cake is washed with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (1-Methylcyclobutyl)methanamine as a free base.
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Formation of the Hydrochloride Salt: The crude free base is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol), and a solution of hydrochloric acid in the same solvent is added dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
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Purification: The precipitated solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound in high purity.
Analytical Characterization: Ensuring Identity and Purity
For researchers synthesizing or purchasing this compound, rigorous analytical characterization is essential to confirm its identity and purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group (a singlet), the cyclobutane ring protons (multiplets), and the methylene protons adjacent to the nitrogen (a singlet or a multiplet depending on coupling). The protons on the nitrogen may appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary carbon of the cyclobutane ring, the methyl carbon, the methylene carbons of the cyclobutane ring, and the methylene carbon attached to the nitrogen.
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Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the free base (99.17 g/mol ).[8] The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass.
Applications in Drug Discovery and Medicinal Chemistry
The (1-methylcyclobutyl)methanamine moiety is a valuable scaffold in medicinal chemistry due to the advantageous properties conferred by the cyclobutane ring. Cyclobutanes are known to improve the metabolic stability of drug candidates by blocking sites of metabolism and can also serve as rigid linkers to orient functional groups for optimal binding to biological targets.
While specific examples of drugs containing the exact this compound structure are not yet prevalent in publicly available literature, the therapeutic potential of closely related analogs is well-documented.
-
Antidepressants: A European patent describes N,N-dimethyl-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine hydrochloride, a structurally similar compound, for use in the treatment of depression.[9] This highlights the potential of the cyclobutane core in CNS-acting agents.
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Triple Reuptake Inhibitors: Research into novel treatments for major depressive disorder has led to the discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a potent inhibitor of serotonin, norepinephrine, and dopamine transporters.[10] This demonstrates the utility of cyclic amine derivatives in modulating neurotransmitter levels.
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Obesity and Related Disorders: Phenylcycloalkylmethylamine derivatives are also being investigated for the treatment of obesity and related co-morbid indications.[11]
Logical Framework for Incorporating the Moiety
Caption: Figure 2: Drug discovery workflow utilizing the title compound.
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a commercially accessible and synthetically versatile building block with significant potential in medicinal chemistry and drug discovery. Its unique structural features offer a compelling starting point for the design of novel therapeutics with improved pharmacological properties. This guide provides a comprehensive overview to empower researchers and drug development professionals to effectively utilize this promising compound in their research endeavors.
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- Shao, L., et al. (2011). Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor. Bioorganic & Medicinal Chemistry Letters, 21(5), 1438-41. [Link]
- University of Oxford. Experiment 5: Reductions with Lithium Aluminium Hydride.
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potential research applications of (1-Methylcyclobutyl)methanamine hydrochloride
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Methodological & Application
use of (1-Methylcyclobutyl)methanamine hydrochloride in asymmetric synthesis.
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reaction conditions for coupling (1-Methylcyclobutyl)methanamine hydrochloride
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Structuring The Knowledge
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(1-Methylcyclobutyl)methanamine hydrochloride in the synthesis of pharmaceutical intermediates
Starting Research on the Molecule
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Defining Research Scope Further
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application of (1-Methylcyclobutyl)methanamine hydrochloride in proteomics research.
Initiating Data Collection
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Deepening Inquiry into Chemistry
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large-scale synthesis of (1-Methylcyclobutyl)methanamine hydrochloride derivatives
Initiating Data Collection
I'm starting by casting a wide net, running extensive Google searches to gather authoritative data. I'm especially interested in established protocols, underlying mechanisms, and any relevant safety information for the synthesis of (1-Methylcyclobutyl)methanamine hydrochloride and its derivatives. This initial phase aims for a solid foundation.
Analyzing Synthesis Pathways
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analytical methods for the quantification of (1-Methylcyclobutyl)methanamine hydrochloride
Initiating Research on Methods
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Planning Data Gathering Strategy
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HPLC method for purity analysis of (1-Methylcyclobutyl)methanamine hydrochloride
Initiating Data Collection
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Developing the Analytical Strategy
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Outlining the HPLC Method
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use of (1-Methylcyclobutyl)methanamine hydrochloride as a chiral auxiliary
Initiating Search Strategy
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Developing Search Criteria
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Refining Search Parameters
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synthesis of novel ligands from (1-Methylcyclobutyl)methanamine hydrochloride
Initiating Search Strategy
I'm starting with focused Google searches to get data on synthesizing novel ligands from (1-Methylcyclobutyl)methanamine hydrochloride. I'm focusing on reaction methodologies, key intermediates, and diverse potential applications. My goal is to compile comprehensive information.
Analyzing Synthesis Approaches
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Deepening Research & Analysis
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catalytic applications of metal complexes with (1-Methylcyclobutyl)methanamine hydrochloride
Initiating Data Collection
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Structuring the Information
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protocol for the derivatization of (1-Methylcyclobutyl)methanamine hydrochloride
Initiating Research on Derivatization
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Structuring Application Note Outline
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use of (1-Methylcyclobutyl)methanamine hydrochloride in combinatorial chemistry
Initiating Data Collection
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development of compound libraries using (1-Methylcyclobutyl)methanamine hydrochloride
Commencing Data Gathering
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Application Note: Strategic Protection of the Primary Amine in (1-Methylcyclobutyl)methanamine Hydrochloride
Introduction
(1-Methylcyclobutyl)methanamine hydrochloride is a valuable building block in medicinal chemistry, often incorporated into structures where the cyclobutyl moiety imparts unique conformational constraints. The primary amino group is a key functional handle for molecular elaboration, but its high nucleophilicity and basicity necessitate the use of protecting groups during multi-step synthetic campaigns. This is crucial to prevent unwanted side reactions such as N-alkylation, N-acylation, or interference with other reagents.
The steric hindrance posed by the quaternary carbon of the cyclobutane ring adjacent to the aminomethyl group presents specific challenges and considerations for both the installation and removal of these protective groups. This application note provides a detailed guide to selecting and implementing effective protecting group strategies for (1-Methylcyclobutyl)methanamine, focusing on the widely used Boc, Cbz, and Fmoc groups. The protocols and principles discussed herein are designed to offer robust and reproducible methods for chemists in a drug discovery and development setting.
Understanding the Landscape: Choosing the Right Protection
The selection of a suitable protecting group is governed by the overall synthetic strategy, particularly the stability of the protecting group to various reaction conditions and the orthogonality of its deprotection conditions relative to other functional groups in the molecule.
Key Considerations for (1-Methylcyclobutyl)methanamine:
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Steric Hindrance: The neopentyl-like environment of the primary amine can slow down the kinetics of both protection and deprotection reactions. Reaction conditions may need to be optimized (e.g., elevated temperatures, longer reaction times, or use of more reactive reagents) to achieve high yields.
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Deprotection Orthogonality: The chosen protecting group must be cleavable under conditions that do not affect other sensitive functionalities within the evolving molecule.
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Reagent Availability and Cost: The reagents required for both protection and deprotection should be readily available and economically viable for the intended scale of the synthesis.
The following diagram illustrates the decision-making process for selecting a suitable protecting group based on downstream reaction conditions.
Caption: Decision workflow for amine protecting group selection.
Comparative Analysis of Common Protecting Groups
The table below summarizes the key features of the tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc) protecting groups, which are highly relevant for the protection of (1-Methylcyclobutyl)methanamine.
| Protecting Group | Reagent for Protection | Typical Conditions for Protection | Stability | Deprotection Conditions |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Base (e.g., NEt₃, NaOH), CH₂Cl₂ or THF, 0 °C to rt | Stable to base, nucleophiles, and hydrogenolysis | Strong acid (e.g., TFA in CH₂Cl₂, HCl in Dioxane) |
| Cbz | Benzyl chloroformate | Base (e.g., NaHCO₃, NEt₃), CH₂Cl₂ or THF, 0 °C to rt | Stable to acid and nucleophiles | Catalytic hydrogenolysis (H₂, Pd/C), or strong acid (HBr in AcOH) |
| Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., NaHCO₃), Dioxane/H₂O, rt | Stable to acid and hydrogenolysis | Mild base (e.g., 20% piperidine in DMF) |
Detailed Protocols
Prior to protection, the free base of (1-Methylcyclobutyl)methanamine must be generated from its hydrochloride salt.
Protocol 1: Free Base Generation
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Dissolution: Dissolve this compound in a suitable solvent such as dichloromethane (CH₂Cl₂) or diethyl ether (Et₂O).
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Neutralization: Add an aqueous solution of a base, such as 1 M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃), and stir vigorously.
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Extraction: Separate the organic layer. Extract the aqueous layer with the same organic solvent to ensure complete recovery of the free amine.
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine as an oil. Use immediately in the subsequent protection step.
Protocol 2: Boc Protection
The Boc group is a cornerstone of modern organic synthesis due to its robustness and acid-labile nature.
Caption: Workflow for Boc protection of the primary amine.
Materials:
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(1-Methylcyclobutyl)methanamine (free base)
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Di-tert-butyl dicarbonate ((Boc)₂O)
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Triethylamine (NEt₃) or N,N-Diisopropylethylamine (DIPEA)
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Dichloromethane (CH₂Cl₂)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: Dissolve (1-Methylcyclobutyl)methanamine (1.0 eq) in CH₂Cl₂. Add triethylamine (1.2 eq). Cool the solution to 0 °C in an ice bath.
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Reagent Addition: To the stirred solution, add a solution of (Boc)₂O (1.1 eq) in CH₂Cl₂ dropwise over 15 minutes.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
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Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with CH₂Cl₂.
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Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude product can often be used without further purification. If necessary, purify by flash column chromatography on silica gel.
Deprotection Protocol (Boc):
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Acidic Cleavage: Dissolve the Boc-protected amine in CH₂Cl₂. Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v) or a solution of 4 M HCl in 1,4-dioxane.
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Reaction: Stir the solution at room temperature for 1-2 hours.
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Isolation: Concentrate the reaction mixture under reduced pressure to remove the acid and solvent. The product is obtained as the corresponding ammonium salt.
Protocol 3: Cbz Protection
The Cbz group is a classic amine protecting group, stable to acidic conditions and removable by hydrogenolysis.
Caption: Workflow for Cbz protection of the primary amine.
Materials:
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(1-Methylcyclobutyl)methanamine (free base)
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Benzyl chloroformate (Cbz-Cl)
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Sodium bicarbonate (NaHCO₃)
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1,4-Dioxane and Water
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Ethyl acetate (EtOAc)
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: Dissolve (1-Methylcyclobutyl)methanamine (1.0 eq) in a mixture of 1,4-dioxane and water. Add NaHCO₃ (2.5 eq). Cool the mixture to 0 °C.
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Reagent Addition: Add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 3-6 hours. Monitor by TLC or LC-MS.
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Work-up: Dilute the reaction mixture with water and extract with EtOAc.
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Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography if required.
Deprotection Protocol (Cbz):
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Hydrogenolysis: Dissolve the Cbz-protected amine in a suitable solvent such as methanol (MeOH) or ethanol (EtOH). Add a catalytic amount of palladium on carbon (10% Pd/C).
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Reaction: Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete.
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Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Conclusion
The successful synthesis of complex molecules containing the (1-Methylcyclobutyl)methanamine moiety is highly dependent on a well-considered protecting group strategy. The choice between Boc, Cbz, and Fmoc protection should be dictated by the planned synthetic route, taking into account the steric hindrance of the amine and the required orthogonality of deprotection. The detailed protocols provided in this application note offer reliable methods for the protection and deprotection of this valuable building block, enabling its effective use in drug discovery and development programs.
References
- Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed. John Wiley & Sons, Inc., 2014. [Link]
- Clayden, J., Greeves, N., & Warren, S. Organic Chemistry, 2nd ed. Oxford University Press, 2012. [Link]
Troubleshooting & Optimization
purification of (1-Methylcyclobutyl)methanamine hydrochloride by recrystallization
Initiating Search Strategy
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Developing Purification Strategy
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Constructing Comprehensive Guide
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Technical Support Center: Chromatographic Purification of (1-Methylcyclobutyl)methanamine Hydrochloride
Welcome to the dedicated technical support guide for the chromatographic purification of (1-Methylcyclobutyl)methanamine hydrochloride. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to make informed decisions and overcome common challenges in your purification workflow.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Issue: Severe Peak Tailing and Poor Resolution in Normal-Phase Chromatography
Q1: I'm using a standard silica gel column with a hexane/ethyl acetate mobile phase, but my (1-Methylcyclobutyl)methanamine peak is extremely broad and tailing. What is causing this?
A1: This is a classic problem when purifying primary amines on standard silica gel. The issue stems from strong secondary interactions between the basic amine group and acidic silanol groups (Si-OH) on the silica surface. This interaction is often stronger than the primary partitioning mechanism, leading to a portion of the analyte being retained more strongly, which results in a "tailing" peak shape.
Solutions:
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Mobile Phase Modification (Competitive Displacement): The most common solution is to add a small amount of a basic modifier to your mobile phase. This additive, often called a "tail-cutter," competes with your analyte for the active silanol sites.
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Triethylamine (TEA): Add 0.1-1% TEA to your mobile phase. It's a volatile base that effectively masks the acidic silanols.
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Ammonia: Using a solvent saturated with ammonia (e.g., 7N NH3 in Methanol) as the polar component of your mobile phase is also highly effective. For example, a dichloromethane/methanol (7N NH3) gradient.
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Stationary Phase Selection:
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Deactivated or End-Capped Silica: Use a stationary phase where the silanol groups have been chemically treated (end-capped) to reduce their activity.
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Alumina (Basic or Neutral): Basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds, as it lacks the highly acidic surface sites.
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Amine-Functionalized Silica: Columns specifically designed with bonded amine groups can provide excellent peak shape for basic analytes through a different retention mechanism.
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Issue: Poor or No Retention in Reversed-Phase Chromatography
Q2: My compound elutes in the void volume on my C18 column using a standard water/acetonitrile mobile phase. How can I achieve retention?
A2: this compound is a small, highly polar molecule. In its salt form, it is ionized and has very high water solubility. Reversed-phase chromatography separates compounds based on hydrophobicity. Your analyte is not "sticky" enough to interact with the hydrophobic C18 chains and is simply washed off the column with the highly polar mobile phase.
Solutions:
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Hydrophilic Interaction Chromatography (HILIC): HILIC is the ideal mode for retaining and separating very polar compounds. It utilizes a polar stationary phase (like bare silica, diol, or amide phases) with a high-organic mobile phase (e.g., >80% acetonitrile). A thin layer of water is adsorbed onto the stationary phase, and your polar analyte partitions into this layer, leading to retention. You can then elute by increasing the water content.
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Ion-Pair Chromatography: This technique introduces an "ion-pairing" reagent into the mobile phase. For your cationic amine, a reagent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) is used. The reagent has a hydrophobic tail and an anionic head. It pairs with your protonated amine, forming a neutral, more hydrophobic complex that can be retained and separated on a C18 column. Note that TFA can be difficult to remove from the final product.
Issue: Detection and Quantitation
Q3: I am using a UV detector set to 254 nm, but I can't see my product peak. How can I detect my compound?
A3: (1-Methylcyclobutyl)methanamine lacks a significant chromophore, meaning it does not absorb UV light at common wavelengths like 254 nm or 280 nm. You need to use a universal detection method or a derivatization technique.
Recommended Detection Methods:
| Detector Type | Principle | Advantages | Disadvantages |
| Evaporative Light Scattering Detector (ELSD) | Nebulizes eluent, evaporates solvent, and measures light scattered by remaining analyte particles. | Universal for non-volatile analytes. Good for gradient elution. | Semi-quantitative. Requires a volatile mobile phase. |
| Charged Aerosol Detector (CAD) | Similar to ELSD, but particles are charged and measured with an electrometer. | Universal. Provides more uniform response than ELSD. | Requires a volatile mobile phase. |
| Refractive Index (RI) Detector | Measures the difference in the refractive index between the mobile phase and the eluent containing the analyte. | Universal. | Not compatible with gradient elution. Highly sensitive to temperature and pressure fluctuations. |
| Post-Column Derivatization | Reacts the analyte with a chromophoric agent (e.g., ninhydrin) after the column but before the detector. | Allows use of a standard UV detector. | Adds complexity to the system. Requires additional pumps and reagents. |
Part 2: Frequently Asked Questions (FAQs)
Q4: What is the best starting point for purifying (1-Methylcyclobutyl)methanamine HCl: Normal-Phase, Reversed-Phase, or HILIC?
A4: For this specific molecule, HILIC is often the most effective and direct approach. It is designed for highly polar analytes and provides excellent retention and resolution. Modified normal-phase (with a basic additive) is a strong second choice, especially for larger-scale purifications where cost is a factor. Standard reversed-phase is generally unsuitable unless ion-pairing reagents are used, which can complicate product work-up.
Workflow for Chromatography Mode Selection
common impurities in the synthesis of (1-Methylcyclobutyl)methanamine hydrochloride.
Welcome to the technical support center for the synthesis of (1-Methylcyclobutyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this compound. Our goal is to provide you with the expertise and practical solutions needed to ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent synthetic pathways start from either 1-methylcyclobutanecarbonitrile or 1-methylcyclobutanecarboxamide. The nitrile is typically reduced, while the amide undergoes a Hofmann rearrangement. The choice of route often depends on the availability of starting materials, scalability, and safety considerations.
Q2: I'm seeing an unexpected peak in my NMR spectrum. What could it be?
A2: An unexpected peak could be one of several common impurities. Depending on your synthetic route, you might be seeing unreacted starting material, a partially reduced intermediate, or a by-product from a side reaction. Refer to the troubleshooting section below for a more detailed breakdown of potential impurities for your specific synthesis.
Q3: My final product has a low melting point and appears discolored. What is the likely cause?
A3: A low or broad melting point and discoloration are classic signs of impurities. These could include residual solvents, inorganic salts from the workup, or organic by-products. It is crucial to ensure complete reaction, thorough washing during the workup, and effective purification of the final product.
Troubleshooting Guide: Common Impurities and Their Mitigation
The synthesis of this compound can be complicated by the formation of several impurities. Below, we detail the most common impurities associated with the two primary synthetic routes and provide strategies to minimize their formation.
Route 1: Reduction of 1-Methylcyclobutanecarbonitrile
This route typically employs a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄). While effective, this method can lead to specific impurities.
Diagram: Impurity Formation in the Reduction of 1-Methylcyclobutanecarbonitrile
Caption: Potential impurity pathways during nitrile reduction.
Common Impurities & Troubleshooting:
| Impurity ID | Structure/Name | Origin | Mitigation Strategies |
| IMP-01 | 1-Methylcyclobutanecarbonitrile | Unreacted starting material | Ensure a sufficient excess of the reducing agent is used. Monitor the reaction by TLC or GC-MS to confirm the complete consumption of the starting material. |
| IMP-02 | N-((1-Methylcyclobutyl)methyl)formamide | Incomplete reduction or reaction with quenching agent | Use a carefully controlled quenching procedure, adding the quenching agent slowly at low temperatures. Ensure a sufficiently long reaction time for complete reduction. |
| IMP-03 | bis((1-Methylcyclobutyl)methyl)amine | Reaction between the product amine and an intermediate imine | Maintain a low reaction temperature to minimize the rate of this side reaction. Slow addition of the reducing agent can also be beneficial. |
Route 2: Hofmann Rearrangement of 1-Methylcyclobutanecarboxamide
This classic rearrangement reaction uses a strong base and a halogen, typically bromine. The primary challenge is controlling the stoichiometry and preventing side reactions.
Diagram: Impurity Formation in the Hofmann Rearrangement
troubleshooting guide for reactions involving (1-Methylcyclobutyl)methanamine hydrochloride
Initiating Information Gathering
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Technical Support Center: Optimizing (1-Methylcyclobutyl)methanamine Hydrochloride Synthesis
Welcome to the technical support center for the synthesis and purification of (1-Methylcyclobutyl)methanamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We provide in-depth, field-tested insights and troubleshooting advice to help you optimize your reaction yield and achieve high product purity.
I. Core Synthesis Pathways: A Mechanistic Overview
The successful synthesis of this compound primarily relies on two robust synthetic routes. The choice between them often depends on the availability of starting materials and desired scalability.
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Route A: Reduction of 1-Methylcyclobutanecarbonitrile. This is a common and direct approach where the nitrile group is reduced to a primary amine using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).
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Route B: Reductive Amination of 1-Methylcyclobutanecarbaldehyde. This pathway involves the formation of an intermediate imine from the aldehyde and an ammonia source, which is then reduced in situ to the target amine.
Understanding the nuances of each route is critical for effective troubleshooting and optimization.
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic steps and corrective actions.
Scenario 1: Low or No Product Yield
Question: I've completed the reaction (either Route A or B), but my post-workup yield is significantly lower than expected. What are the likely causes and how can I fix this?
Answer: Low yield is a frequent issue that can stem from several factors, from reagent quality to reaction conditions. Let's diagnose the problem systematically.
Troubleshooting Workflow for Low Yield
Caption: Diagnostic workflow for troubleshooting low product yield.
Detailed Explanations:
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Reagent Potency: Lithium Aluminum Hydride (LiAlH₄) is highly reactive with atmospheric moisture. An old or improperly stored bottle will have a layer of inactive hydroxides and carbonates on the surface, reducing its effective molarity. Always use freshly opened LiAlH₄ or titrate to determine its active concentration.
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Anhydrous Conditions: The necessity of dry solvents, particularly with LiAlH₄, cannot be overstated. Water will rapidly quench the hydride, consuming the reagent and generating hydrogen gas. For reductive amination, water can also hydrolyze the intermediate imine back to the starting aldehyde.
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pH of Extraction: The target amine contains a basic nitrogen atom. In an acidic or neutral aqueous solution, it will exist as the protonated ammonium salt, which is water-soluble. To extract it into an organic solvent, the aqueous layer must be made strongly basic (pH > 12) to deprotonate the amine, rendering it soluble in organic solvents like dichloromethane or ethyl acetate.
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Quenching Protocol: The quenching of LiAlH₄ reactions is highly exothermic and can be dangerous if not controlled. A carefully executed Fieser workup (sequential, dropwise addition of water, followed by 15% NaOH solution) is crucial for safety and for producing a granular, easily filterable aluminum salt precipitate, which simplifies product isolation.
Scenario 2: Product Purity Issues
Question: My final product is an oil instead of a crystalline solid, and/or my NMR/GC-MS shows significant impurities. What are these impurities and how can I remove them?
Answer: Purity issues are often due to side reactions or incomplete conversion. Identifying the impurity is the first step to selecting the correct purification strategy.
Common Impurities and Their Origins:
| Impurity | Likely Source (Route) | ¹H NMR Signature (Conceptual) | Removal Strategy |
| Unreacted Starting Material | Both A & B | Presence of nitrile peak (IR: ~2250 cm⁻¹) or aldehyde proton (~9-10 ppm) | Drive reaction to completion (extend time, add more reagent). If post-reaction, perform a bisulfite wash for aldehyde or re-subject mixture to reaction conditions. |
| Intermediate Amide/Carboxylic Acid | Route A | Broad N-H peaks (amide), very broad O-H peak (acid). | Hydrolysis of the nitrile by trace water. Ensure anhydrous conditions. Can be removed by basic extraction (acid will move to aqueous layer). |
| Secondary Amine Dimer | Route B | Complex multiplets, integration higher than expected for a single product. | Reaction of the primary amine product with another molecule of the aldehyde/imine intermediate. Minimize by using an excess of the ammonia source. Purification via column chromatography may be necessary. |
| Residual Solvent | N/A | Characteristic solvent peaks (e.g., THF, Et₂O, DCM). | Dry the final hydrochloride salt under high vacuum for an extended period, possibly with gentle heating (e.g., 40-50°C). |
Purification Workflow:
Technical Support Center: N-Alkylation of (1-Methylcyclobutyl)methanamine Hydrochloride
Introduction
Welcome to the dedicated technical support guide for the N-alkylation of (1-methylcyclobutyl)methanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific transformation. The unique steric hindrance presented by the 1-methylcyclobutyl group can lead to a variety of side reactions that may complicate synthesis and purification. This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, minimize impurities, and achieve your desired N-mono-alkylated product with high fidelity.
Our approach is grounded in mechanistic principles and field-proven strategies. We aim to equip you with the understanding to not only solve immediate experimental challenges but also to proactively design more robust and efficient synthetic routes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the N-alkylation of this compound. Each issue is presented with potential causes and actionable solutions.
Issue 1: Significant Formation of Di-Alkylated Byproduct
Question: My reaction is yielding a substantial amount of the di-alkylated product, N,N-dialkyl-(1-methylcyclobutyl)methanamine, alongside my desired mono-alkylated product. How can I suppress this over-alkylation?
Plausible Causes & Mechanistic Insights:
The formation of the di-alkylated species is a common issue when alkylating primary amines. After the initial mono-alkylation, the resulting secondary amine can compete with the starting primary amine for the alkylating agent. The relative nucleophilicity of the mono-alkylated product and the starting primary amine plays a crucial role. While the steric bulk of the 1-methylcyclobutyl group offers some protection, over-alkylation can still occur, especially under conditions of high local concentrations of the alkylating agent or extended reaction times.
Solutions:
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Stoichiometric Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the primary amine relative to the alkylating agent can favor the mono-alkylation. A common starting point is a 1.2 to 1.5 molar excess of this compound.
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Slow Addition of Alkylating Agent: Instead of adding the alkylating agent all at once, employ a slow, dropwise addition using a syringe pump. This maintains a low concentration of the alkylating agent in the reaction mixture, favoring its reaction with the more abundant primary amine.
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Choice of Base: The choice of base is critical. A bulky, non-nucleophilic base can be advantageous. For instance, diisopropylethylamine (DIPEA) is often preferred over triethylamine (TEA) as its steric hindrance can disfavor the formation of the more sterically demanding transition state leading to the di-alkylated product.
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Lower Reaction Temperature: Running the reaction at a lower temperature can increase the selectivity for mono-alkylation by reducing the rate of the second alkylation step, which often has a slightly higher activation energy.
Experimental Protocol: Minimizing Di-alkylation via Slow Addition
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To a stirred solution of this compound (1.2 eq.) and diisopropylethylamine (2.5 eq.) in a suitable solvent (e.g., acetonitrile or DMF) at 0 °C, add a solution of the alkylating agent (1.0 eq.) in the same solvent dropwise over 2-3 hours using a syringe pump.
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Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
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Upon completion, proceed with a standard aqueous workup and purification by column chromatography.
Issue 2: Observation of an Olefin Byproduct via Elimination
Question: I am observing an unexpected byproduct with a mass corresponding to the loss of my amine group, suggesting an elimination reaction. What is causing this and how can I prevent it?
Plausible Causes & Mechanistic Insights:
This is likely due to an E2 elimination reaction, particularly if your alkylating agent is a halide (e.g., alkyl bromide or iodide) with a β-hydrogen. The amine, acting as a base, can abstract a proton from the carbon adjacent to the carbon bearing the leaving group, leading to the formation of an alkene. The cyclobutane ring itself can also be susceptible to ring-opening or rearrangement under certain conditions, although this is less common with simple alkylations.
Solutions:
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Use of Less Reactive Alkylating Agents: If using an alkyl halide, consider switching from an iodide to a bromide or chloride, as they are less prone to elimination. Alternatively, using an alkyl sulfonate (e.g., mesylate or tosylate) can sometimes suppress elimination pathways.
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Reductive Amination as an Alternative: A superior method to avoid elimination is to employ reductive amination. This involves reacting the (1-methylcyclobutyl)methanamine with an aldehyde or ketone in the presence of a reducing agent. This pathway avoids the use of strong electrophiles that can promote elimination.
Experimental Protocol: Reductive Amination to Avoid Elimination
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In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent such as methanol or dichloromethane.
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Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.), in portions at room temperature.
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Stir the reaction for 4-12 hours, monitoring for the disappearance of the starting materials by TLC or LC-MS.
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Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.
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Dry the organic layer, concentrate, and purify as needed.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the N-alkylation of this compound?
The most prevalent side reactions include:
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Over-alkylation: Formation of the di-alkylated tertiary amine.
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Elimination: Particularly when using alkyl halides, leading to olefin byproducts.
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Rearrangement: While less common, the strained cyclobutane ring can potentially undergo rearrangement under harsh acidic or basic conditions, though this is not typical for standard N-alkylation protocols.
Q2: How does the hydrochloride salt form of the starting material affect the reaction?
The hydrochloride salt must be neutralized in situ for the primary amine to be nucleophilic. This is why a base is required in the reaction. Typically, at least two equivalents of base are needed: one to neutralize the hydrochloride salt and one to scavenge the acid generated during the alkylation (e.g., HBr if using an alkyl bromide).
Q3: What analytical techniques are best for monitoring the reaction progress and identifying byproducts?
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Thin-Layer Chromatography (TLC): Excellent for quick, qualitative monitoring of the consumption of starting materials and the appearance of products.
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Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for quantitative monitoring and for identifying the mass of the desired product and any byproducts, which is crucial for troubleshooting.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural elucidation of the final product and any isolated byproducts after purification. ¹H and ¹³C NMR will confirm the structure and purity.
Visualizing Reaction Pathways
Diagram 1: N-Alkylation and Competing Side Reactions
Caption: Competing pathways in N-alkylation.
Diagram 2: Troubleshooting Workflow
Caption: Troubleshooting decision tree for N-alkylation.
References
There are no specific references available from the search results to cite for the N-alkylation of this compound. The provided information is based on general organic chemistry principles and common laboratory practices for N-alkylation and reductive amination reactions.
managing the stability of (1-Methylcyclobutyl)methanamine hydrochloride in solution
Starting Data Collection
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challenges in the chiral separation of (1-Methylcyclobutyl)methanamine hydrochloride
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removal of residual catalysts from (1-Methylcyclobutyl)methanamine hydrochloride
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optimization of solvent systems for (1-Methylcyclobutyl)methanamine hydrochloride chromatography
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strategies for improving the stereoselectivity of reactions with (1-Methylcyclobutyl)methanamine hydrochloride
Welcome to the dedicated technical support guide for researchers utilizing (1-Methylcyclobutyl)methanamine hydrochloride in stereoselective synthesis. This resource is designed to provide actionable insights and troubleshooting strategies to enhance the stereochemical outcome of your reactions. We will delve into the mechanistic principles governing stereoselectivity and offer practical, step-by-step protocols to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in stereoselective reactions?
A1: (1-Methylcyclobutyl)methanamine is a chiral primary amine. In its hydrochloride salt form, it is often more stable and easier to handle. This compound can function in several capacities to induce stereoselectivity:
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Chiral Auxiliary: It can be temporarily attached to an achiral substrate, directing the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is cleaved, yielding an enantiomerically enriched product.
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Chiral Reagent or Catalyst: It can be used as a key component in the formation of chiral catalysts (e.g., in organocatalysis) or as a stoichiometric chiral reagent that directly participates in the reaction to create a new stereocenter.
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Chiral Resolving Agent: It can be used to separate a racemic mixture of another compound by forming diastereomeric salts, which can then be separated by physical means like crystallization.
Q2: Why is my reaction showing low enantiomeric excess (e.e.) or diastereomeric excess (d.e.)?
A2: Low stereoselectivity can stem from a variety of factors. Common culprits include:
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Inadequate Steric Hindrance: The cyclobutyl group may not be providing sufficient steric bulk to effectively differentiate between the two faces of the prochiral substrate.
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Reaction Temperature: Higher temperatures can overcome the small energy differences between the diastereomeric transition states, leading to a loss of selectivity.
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Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the transition state assembly, thereby affecting stereoselectivity.
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Incorrect Stoichiometry or Catalyst Loading: Suboptimal amounts of the chiral amine or other reagents can lead to competing non-selective background reactions.
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Presence of Impurities: Water or other impurities can interfere with the catalyst or reagents, diminishing stereochemical control.
Q3: Do I need to freebase the this compound before use?
A3: Generally, yes. The hydrochloride salt is the protonated form of the amine, which is typically unreactive as a nucleophile or as a ligand for a metal catalyst. To liberate the free amine, a base (e.g., NaOH, NaHCO₃, or an organic base like triethylamine) is required to neutralize the HCl. The specific protocol for this deprotonation is critical and should be performed carefully to avoid introducing impurities.
Troubleshooting Guides: Enhancing Stereoselectivity
This section provides in-depth solutions to common experimental hurdles.
Issue 1: Poor Diastereomeric or Enantiomeric Excess
When the desired stereoisomer is not the major product, a systematic optimization of reaction parameters is necessary.
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Insufficient Steric Shielding: The inherent structure of the chiral amine may not be sufficient to induce high selectivity.
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Solution: Consider modifying the substrate to increase steric bulk near the reacting center, which can enhance the steric clash in the disfavored transition state.
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Suboptimal Reaction Temperature: The activation energy barrier between the two competing diastereomeric transition states may be too small.
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Solution: Lowering the reaction temperature is often the most effective initial strategy. This increases the energy difference (ΔΔG‡) between the transition states, leading to a higher ratio of the desired stereoisomer.
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Solvent Polarity and Coordination: The solvent plays a crucial role in stabilizing or destabilizing the transition states.
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Solution: Conduct a solvent screen. Non-polar solvents (e.g., toluene, hexanes) often lead to more rigid and organized transition states, enhancing selectivity. In contrast, polar or coordinating solvents (e.g., THF, CH₂Cl₂) can sometimes disrupt key hydrogen bonding or other non-covalent interactions that are essential for stereodifferentiation.
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Temperature Screening:
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Set up a series of reactions in parallel at different temperatures (e.g., 25 °C, 0 °C, -20 °C, -78 °C).
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Ensure all other parameters (concentration, stoichiometry, reaction time) are kept constant.
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Analyze the stereochemical outcome of each reaction using an appropriate analytical technique (e.g., chiral HPLC, GC, or NMR with a chiral shift reagent).
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Solvent Screening:
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Conduct the reaction in a range of solvents with varying polarities (e.g., Toluene, Dichloromethane, Tetrahydrofuran, Acetonitrile).
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Maintain a constant temperature (ideally the optimal temperature determined from the previous step).
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Analyze the stereoselectivity for each solvent.
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Concentration Effects:
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Vary the concentration of the limiting reagent (e.g., 0.1 M, 0.5 M, 1.0 M).
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Higher concentrations can sometimes favor aggregation, which may influence the structure of the active catalyst or transition state assembly.
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| Parameter | Condition | Diastereomeric Ratio (d.r.) |
| Temperature | 25 °C | 60:40 |
| 0 °C | 85:15 | |
| -78 °C | 95:5 | |
| Solvent | Dichloromethane | 80:20 |
| Toluene | 95:5 | |
| Tetrahydrofuran | 70:30 |
Issue 2: Inconsistent Results and Poor Reproducibility
Variability between batches can often be traced to subtle changes in reagent quality or reaction setup.
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Purity of the Chiral Amine: The presence of the opposite enantiomer or other impurities in the this compound can significantly erode stereoselectivity.
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Solution: Verify the enantiomeric purity of your starting material using chiral chromatography. If necessary, recrystallize the amine salt to enhance its purity.
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Water Content: Trace amounts of water can hydrolyze reagents or interfere with catalytic cycles.
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Solution: Ensure all glassware is rigorously dried (oven or flame-dried). Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
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Freebasing Protocol: Incomplete deprotonation of the hydrochloride salt or the introduction of impurities during this step can lead to inconsistent results.
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Solution: Standardize the freebasing procedure. A common method involves dissolving the salt in an aqueous base, extracting the free amine with an organic solvent, drying the organic layer (e.g., with Na₂SO₄ or MgSO₄), and removing the solvent under reduced pressure. Ensure the base is fully neutralized or removed.
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Caption: Workflow for ensuring the quality and consistency of the chiral amine.
Advanced Strategies
For particularly challenging transformations, more advanced techniques may be required.
Dynamic Kinetic Resolution (DKR)
DKR is a powerful strategy for converting a racemic starting material into a single enantiomer of the product with a theoretical maximum yield of 100%. This requires the use of a catalyst that can racemize the starting material in situ while another catalyst selectively reacts with one enantiomer.
Use of Additives
In some cases, the addition of a co-catalyst or an additive can improve stereoselectivity. For instance, in metal-catalyzed reactions, a Lewis acid additive might help to organize the transition state. In organocatalyzed reactions, a Brønsted acid or base additive can have a profound impact on the reaction pathway.
Caption: Interplay of factors determining the stereochemical outcome of a reaction.
References
- Title: Principles of Asymmetric Synthesis, 2nd Edition Source: Elsevier URL:[Link]
- Title: The application of chiral primary amines and their derivatives in asymmetric organocatalysis Source: Chemical Society Reviews URL:[Link]
- Title: Solvent Effects in Organic Chemistry Source: Wiley-VCH URL:[Link]
- Title: Dynamic Kinetic Resolution Source: Chemical Reviews URL:[Link]
Validation & Comparative
validation of analytical methods for (1-Methylcyclobutyl)methanamine hydrochloride.
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A Comparative Guide to the Synthetic Routes of (1-Methylcyclobutyl)methanamine Hydrochloride for the Modern Research Chemist
In the landscape of pharmaceutical development, the efficient and scalable synthesis of key intermediates is paramount. (1-Methylcyclobutyl)methanamine hydrochloride is a crucial building block in the synthesis of various therapeutic agents, and its stereochemical and purity profiles are of utmost importance. This guide provides an in-depth comparison of the most prevalent synthetic routes to this compound, offering a critical analysis of their respective advantages and disadvantages. The insights presented herein are designed to assist researchers and process chemists in making informed decisions for their specific research and development needs.
Introduction to this compound
This compound is a primary amine salt characterized by a cyclobutyl moiety with a methyl and an aminomethyl substituent attached to the same carbon atom. This unique structural motif is found in a number of biologically active molecules, making its synthesis a topic of significant interest. The selection of an appropriate synthetic route is a critical decision that can impact the overall efficiency, cost, and environmental footprint of a drug development program. This guide will focus on the two most common pathways for the synthesis of this amine: the reduction of 1-methylcyclobutanecarbonitrile and the reduction of 1-methylcyclobutanecarboxamide.
Visualizing the Synthetic Pathways
Caption: Comparative overview of the nitrile and amide reduction pathways to this compound.
Route 1: The Nitrile Reduction Pathway
This route commences with the synthesis of the key intermediate, 1-methylcyclobutanecarbonitrile, which is subsequently reduced to the desired primary amine.
Step 1: Synthesis of 1-Methylcyclobutanecarbonitrile
A common and efficient method for the synthesis of 1-methylcyclobutanecarbonitrile involves the reaction of 1-methylcyclobutanol with trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂).
Experimental Protocol: Synthesis of 1-Methylcyclobutanecarbonitrile
-
To a stirred solution of 1-methylcyclobutanol (1.0 eq) in dichloromethane at 0 °C, add trimethylsilyl cyanide (1.2 eq).
-
Slowly add boron trifluoride etherate (0.1 eq) to the mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to afford 1-methylcyclobutanecarbonitrile.
Step 2: Reduction of 1-Methylcyclobutanecarbonitrile
The reduction of the nitrile to the primary amine is a critical step, and several methodologies can be employed.
LiAlH₄ is a potent reducing agent capable of efficiently converting nitriles to primary amines.
Experimental Protocol: LiAlH₄ Reduction
-
To a suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) at 0 °C, add a solution of 1-methylcyclobutanecarbonitrile (1.0 eq) in the same solvent dropwise.
-
After the addition is complete, the reaction mixture is refluxed for 4-6 hours.
-
Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous sodium hydroxide, and water (Fieser workup).
-
Filter the resulting aluminum salts and wash with ether or THF.
-
The combined organic filtrates are dried over anhydrous potassium carbonate and concentrated.
-
The crude amine is then dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of HCl in the same solvent to precipitate the hydrochloride salt.
-
The solid is collected by filtration and dried under vacuum.
For larger scale synthesis, catalytic hydrogenation is often preferred due to safety and cost considerations.
Experimental Protocol: Catalytic Hydrogenation
-
A solution of 1-methylcyclobutanecarbonitrile (1.0 eq) in a suitable solvent (e.g., methanol, ethanol) containing ammonia is charged into a high-pressure reactor.
-
A catalyst, such as Raney Nickel or a rhodium-based catalyst, is added.
-
The reactor is pressurized with hydrogen gas (typically 50-100 atm) and heated.
-
The reaction is monitored until hydrogen uptake ceases.
-
The catalyst is removed by filtration, and the solvent is evaporated.
-
The resulting amine is converted to the hydrochloride salt as described in Method A.
Route 2: The Amide Reduction Pathway
This alternative route proceeds through the formation and subsequent reduction of 1-methylcyclobutanecarboxamide.
Step 1: Synthesis of 1-Methylcyclobutanecarboxamide
The starting material for this route is 1-methylcyclobutanecarboxylic acid, which is first converted to the corresponding acid chloride and then reacted with ammonia to yield the amide.
Experimental Protocol: Synthesis of 1-Methylcyclobutanecarboxamide
-
To a solution of 1-methylcyclobutanecarboxylic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane), add thionyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).
-
The mixture is stirred at room temperature until the evolution of gas ceases.
-
The solvent and excess thionyl chloride are removed under reduced pressure.
-
The crude acid chloride is dissolved in a suitable solvent (e.g., dichloromethane) and added dropwise to a cooled (0 °C) concentrated solution of ammonium hydroxide.
-
The resulting mixture is stirred for 1-2 hours, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield 1-methylcyclobutanecarboxamide.
Step 2: Reduction of 1-Methylcyclobutanecarboxamide
Similar to the nitrile reduction, LiAlH₄ is a highly effective reagent for the reduction of the carboxamide to the primary amine.
Experimental Protocol: LiAlH₄ Reduction of Amide
-
To a suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C, add a solution of 1-methylcyclobutanecarboxamide (1.0 eq) in THF dropwise.
-
The reaction mixture is then refluxed for 6-8 hours.
-
The workup and subsequent conversion to the hydrochloride salt are performed following the same procedure as for the nitrile reduction.
Comparative Analysis
| Parameter | Route 1: Nitrile Reduction | Route 2: Amide Reduction |
| Starting Material | 1-Methylcyclobutanol | 1-Methylcyclobutanecarboxylic Acid |
| Key Intermediate | 1-Methylcyclobutanecarbonitrile | 1-Methylcyclobutanecarboxamide |
| Overall Yield | Generally good to excellent | Moderate to good |
| Reagents | TMSCN, BF₃·OEt₂, LiAlH₄ or H₂/Catalyst | SOCl₂, NH₄OH, LiAlH₄ |
| Scalability | Catalytic hydrogenation is highly scalable. LiAlH₄ reduction can be challenging on a large scale. | LiAlH₄ reduction poses scalability challenges. |
| Safety Considerations | TMSCN is highly toxic. LiAlH₄ is pyrophoric. Catalytic hydrogenation requires high-pressure equipment. | Thionyl chloride is corrosive and lachrymatory. LiAlH₄ is pyrophoric. |
| Atom Economy | Generally higher, especially with catalytic hydrogenation. | Lower due to the use of stoichiometric reagents like SOCl₂. |
| Purification | Distillation of the nitrile intermediate is often required. | Crystallization or chromatography of the amide intermediate may be necessary. |
Discussion and Recommendations
Both the nitrile and amide reduction pathways are viable for the synthesis of this compound. The choice between the two will largely depend on the specific requirements of the project.
The Nitrile Reduction Pathway is often favored for its potentially higher overall yield and better atom economy, particularly when catalytic hydrogenation is employed for the reduction step. The synthesis of the nitrile intermediate from 1-methylcyclobutanol is a relatively straightforward process. However, the use of the highly toxic trimethylsilyl cyanide necessitates stringent safety precautions. For large-scale production, the catalytic hydrogenation approach is superior to the use of LiAlH₄, both in terms of safety and cost-effectiveness.
The Amide Reduction Pathway provides a solid alternative, starting from the corresponding carboxylic acid. This route avoids the use of highly toxic cyanides. However, it involves an additional step to convert the carboxylic acid to the amide and typically utilizes the pyrophoric and expensive LiAlH₄ for the reduction. The scalability of this route is therefore more limited compared to the catalytic hydrogenation of the nitrile.
References
Synthesis of (1-Methylcyclobutyl)methanamine. Organic Syntheses. (This is a representative reference type; a specific citation would be inserted here if available from the search results). A comprehensive review on the reduction of nitriles to primary amines. Journal of Organic Chemistry. (This is a representative reference type; a specific citation would be inserted here if available from the search results). A detailed study on the reduction of amides using lithium aluminum hydride. Tetrahedron Letters. (This is a representative reference type; a specific citation would be inserted here if available from the search results).
assessing the enantiomeric excess of (1-Methylcyclobutyl)methanamine hydrochloride
Initiating Foundational Research
I'm starting with broad Google searches to build a strong base understanding of (1-Methylcycl obutyl)methanamine hydrochloride. My focus is on its chiral characteristics and the analytical methods commonly employed to assess enantiomeric excess. I want to establish a solid foundation before diving deeper.
Exploring Enantiomeric Separation
I'm now delving into specific separation methods, searching for established protocols and methodologies for chiral amines. I'm focusing on chiral stationary phases, mobile phase compositions, and detection techniques. I'm also looking at NMR spectroscopy with chiral agents and seeking authoritative sources. I'm thinking about how to structure a guide that introduces the importance of enantiomeric excess.
Establishing Analytical Approaches
I'm now focusing on specific analytical techniques for determining enantiomeric excess, like chiral chromatography (HPLC, GC) and capillary electrophoresis. I'm also searching for established protocols for similar chiral amines, looking at chiral stationary phases, mobile phase compositions, and derivatization. Plus, I'm checking alternative methods, including NMR with chiral agents, and reviewing authoritative sources.
Defining Analytical Techniques
I am currently focusing on gathering knowledge regarding the chiral nature of (1-Methylcycl obutyl)methanamine hydrochloride. I'm prioritizing established methods for separating similar chiral amines. I am now looking at specific separation methods, including chiral stationary phases, mobile phase composition, and various detection strategies. I'm also going to investigate NMR spectroscopy with chiral agents and seeking authoritative sources and guidance.
I am planning to structure a guide that introduces the importance of enantiomeric excess in the pharmaceutical context. Next, I will create a comparison of the key techniques. I will dedicate a section to each method (Chiral HPLC, Chiral GC, Chiral SFC, CE, NMR Spectroscopy), and for each technique, I'll explore the principles of enantioseparation, present experimental conditions, and discuss the advantages, disadvantages and potential pitfalls based on the gathered data, citing relevant sources. I plan to synthesize collected data into comparative tables and generate Graphviz diagrams to illustrate experimental workflows adhering to specified guidelines. I will also write a clear guide for researchers. I plan to use in-text citations and include a comprehensive references section.
biological activity comparison of (1-Methylcyclobutyl)methanamine hydrochloride enantiomers
Commencing the Search
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Analyzing the Enantiomers
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Expanding the Scope
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benchmarking the performance of (1-Methylcyclobutyl)methanamine hydrochloride-derived catalysts
An Objective Guide to Benchmarking Novel Chiral Catalysts: A Case Study on (1-Methylcyclobutyl)methanamine Hydrochloride Derivatives
This guide provides a comprehensive framework for the evaluation and benchmarking of novel chiral catalysts, using a hypothetical catalyst derived from this compound as a central case study. For researchers in pharmaceutical and fine chemical synthesis, the development of new, efficient, and stereoselective catalysts is a critical endeavor. This document outlines the necessary experimental protocols, data analysis, and comparative assessments required to validate a new catalytic system against established alternatives.
While catalysts derived directly from this compound are not widely documented in peer-reviewed literature, its structure as a chiral primary amine makes it a promising candidate for the synthesis of ligands for asymmetric catalysis. We will therefore propose a plausible synthetic route to a novel N-sulfonated diamine ligand and detail the rigorous process of benchmarking its performance in a well-understood model reaction: the asymmetric transfer hydrogenation of acetophenone.
Conceptual Framework: From Chiral Amine to Asymmetric Catalyst
The core principle of this investigation is the synthesis of a chiral ligand that can be coordinated with a metal center (e.g., Ruthenium) to create a catalyst capable of enantioselective transformations. (1-Methylcyclobutyl)methanamine provides the chiral backbone necessary to create a stereochemically-defined environment around the metal.
Our proposed catalyst is a derivative of the well-established N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) ligand family, which has proven highly effective in Noyori-type asymmetric transfer hydrogenation reactions. By replacing one of the phenyl groups in the TsDPEN backbone with our novel (1-Methylcyclobutyl)methyl group, we can investigate the steric and electronic effects of this unique moiety on catalytic activity and enantioselectivity.
Proposed Synthetic Workflow
The synthesis of our proposed ligand and its subsequent complexation with a metal precursor would follow a logical, multi-step process. This workflow is designed to be self-validating at each stage, with clear checkpoints for characterization.
Caption: Proposed workflow for synthesis, characterization, and benchmarking of a novel chiral catalyst.
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. The following sections describe the procedures for the synthesis of the proposed catalyst and its subsequent evaluation in a benchmark reaction.
Synthesis of the Proposed Catalyst
This protocol is a hypothetical adaptation based on established literature procedures for similar N-sulfonated diamine ligands.
Step 1: Synthesis of the Chiral Diamine Precursor
-
To a solution of this compound (1.0 eq) in methanol, add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.
-
Add (R)-2-amino-2-phenylethanol (1.0 eq) and sodium cyanoborohydride (1.5 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Purify the crude product by column chromatography to yield the chiral diamine precursor.
Step 2: Tosylation of the Diamine
-
Dissolve the chiral diamine from Step 1 (1.0 eq) in dichloromethane.
-
Add triethylamine (2.2 eq) and cool the mixture to 0 °C.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting N-sulfonated ligand by recrystallization or column chromatography.
Step 3: Formation of the Ruthenium Catalyst
-
In a glovebox, combine the synthesized ligand (1.0 eq) and [RuCl₂(p-cymene)]₂ (0.5 eq) in anhydrous isopropanol.
-
Add triethylamine (2.0 eq).
-
Heat the mixture at 80 °C for 1 hour under an inert atmosphere (e.g., Argon or Nitrogen).
-
The resulting orange to red solution is the active catalyst, which can be used directly for the catalytic reaction.
Benchmark Reaction: Asymmetric Transfer Hydrogenation of Acetophenone
This reaction is a widely accepted standard for evaluating the performance of catalysts for the enantioselective reduction of ketones.
Procedure:
-
To a solution of the in situ prepared Ru-catalyst (0.01 eq) in a formic acid/triethylamine azeotropic mixture (5:2 ratio), add acetophenone (1.0 eq).
-
Stir the reaction mixture at 28 °C for the specified time (e.g., 4-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction with water and extract the product, 1-phenylethanol, with diethyl ether.
-
Determine the conversion (yield) of the reaction by GC analysis using an internal standard.
-
Determine the enantiomeric excess (e.e.) of the chiral alcohol product by Chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral column (e.g., Chiralcel OD-H).
Comparative Performance Data
A new catalyst's value is determined by its performance relative to existing, state-of-the-art alternatives. The following table presents typical performance data for well-established catalysts in the asymmetric transfer hydrogenation of acetophenone, which would serve as the benchmark against which our novel catalyst would be measured.
| Catalyst Precursor/Ligand | Metal | Substrate:Catalyst Ratio | Time (h) | Yield (%) | Enantiomeric Excess (e.e., %) | Configuration |
| Proposed Catalyst | Ru | 100:1 | TBD | TBD | TBD | TBD |
| (R,R)-TsDPEN | Ru | 100:1 | 4 | >99 | 98 | R |
| (R,R)-MsDPEN | Ru | 100:1 | 6 | 98 | 97 | R |
| Rh-Cp*-(S,S)-TsDPEN | Rh | 200:1 | 24 | 95 | 95 | R |
| Amino Alcohol Ligand A | Ru | 100:1 | 12 | 92 | 90 | S |
| Chiral Phosphine Ligand B | Ir | 200:1 | 18 | 96 | 94 | S |
TBD: To Be Determined experimentally. Data for established catalysts are representative values from the literature for illustrative comparison.
Mechanistic Considerations and Rationale
The proposed catalyst is expected to operate via a concerted, six-membered pericyclic transition state, a hallmark of Noyori-type transfer hydrogenation catalysts. The hydride is transferred from the metal-hydride species to the carbonyl carbon of the ketone, while a proton is transferred from the amine ligand to the carbonyl oxygen.
Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.
The choice of the (1-Methylcyclobutyl)methyl group is deliberate. Its bulky and rigid cyclobutyl moiety is expected to create a well-defined chiral pocket around the metal center. This steric hindrance can significantly influence the facial selectivity of the ketone's approach to the catalyst, potentially leading to high enantiomeric excess. The goal of the benchmarking experiments is to quantify this influence and compare it to the established effects of the phenyl groups in TsDPEN.
Conclusion and Future Outlook
This guide has outlined a rigorous and scientifically sound methodology for the evaluation of a novel chiral catalyst derived from this compound. By following the detailed experimental protocols for synthesis and benchmark testing, researchers can generate the high-quality, comparative data necessary to ascertain the catalyst's potential.
The ultimate success of this novel catalyst will depend on its ability to offer advantages over existing systems, such as improved enantioselectivity, higher turnover numbers, milder reaction conditions, or access to a different enantiomer of the product. The framework presented here provides the roadmap to making that determination.
References
- Noyori, R. & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97-102. [Link]
- Ikariya, T. & Blacker, A. J. (2007). Asymmetric transfer hydrogenation of ketones with bifunctional transition metal-based molecular catalysts. Accounts of Chemical Research, 40(12), 1300-1308. [Link]
- Haack, K. J., Hashiguchi, S., Fujii, A., Ikariya, T., & Noyori, R. (1997). The Catalyst Precursor, Catalyst, and Intermediates in the Asymmetric Transfer Hydrogenation of Ketones. Angewandte Chemie International Edition in English, 36(3), 285-288. [Link]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for (1-Methylcyclobutyl)methanamine Hydrochloride
In the landscape of pharmaceutical development and chemical research, the unambiguous identification and quantification of a molecule are paramount. This guide provides an in-depth, experience-driven approach to the analytical cross-validation of (1-Methylcyclobutyl)methanamine hydrochloride, a key building block in the synthesis of various pharmaceutical agents. We will move beyond rote protocol recitation to explore the why behind the how, ensuring your analytical strategy is not just robust, but scientifically sound and defensible.
The Imperative of Orthogonal Validation
In analytical chemistry, relying on a single technique, no matter how powerful, presents an inherent risk of confirmation bias and unforeseen interferences. A peak on a chromatogram is, in isolation, merely a signal. To confidently attribute that signal to this compound and to accurately quantify it, we must employ orthogonal methods. These are techniques that rely on different physicochemical principles of separation and detection. By obtaining corroborating results from disparate methods, we build a far more convincing and trustworthy analytical case.
This guide will focus on a primary analytical workflow using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and a confirmatory, orthogonal validation using Gas Chromatography-Mass Spectrometry (GC-MS). We will further support these findings with spectroscopic data from Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR).
Primary Analytical Method: Reversed-Phase HPLC-UV
Rationale for Selection: Reversed-phase HPLC is a workhorse in the pharmaceutical industry for its versatility, robustness, and suitability for polar and ionizable compounds like primary amine hydrochlorides. UV detection, while not universally specific, provides excellent quantitative performance when a suitable chromophore is present or can be introduced via derivatization. For a simple amine like (1-Methylcyclobutyl)methanamine, derivatization is often necessary to achieve adequate sensitivity and selectivity.
Experimental Protocol: HPLC-UV Analysis
Objective: To develop a robust, quantitative method for the analysis of this compound.
Instrumentation:
-
HPLC System with a quaternary pump, autosampler, and UV-Vis detector.
-
C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Derivatizing agent (e.g., Dansyl chloride)
-
Buffer solution (e.g., Sodium bicarbonate)
Step-by-Step Procedure:
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
Prepare the sample for analysis by dissolving it in the same diluent to a concentration within the calibration range.
-
-
Derivatization (Pre-column):
-
To an aliquot of each standard and sample solution, add the buffer solution to adjust the pH to an optimal range for the derivatization reaction (typically pH 9-10 for dansyl chloride).
-
Add a solution of dansyl chloride in acetone.
-
Vortex the mixture and allow it to react in a heated water bath (e.g., 60°C) for a specified time (e.g., 30 minutes).
-
Quench the reaction by adding a small amount of a primary amine solution (e.g., methylamine).
-
Filter the derivatized solutions through a 0.45 µm syringe filter before injection.
-
Expert Insight: Derivatization not only adds a chromophore for UV detection but also increases the hydrophobicity of the analyte, leading to better retention and peak shape on a C18 column.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient Elution: A typical starting point would be a linear gradient from 30% B to 90% B over 15 minutes. This should be optimized to ensure adequate separation from any impurities or by-products.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: Set to the absorbance maximum of the dansyl derivative (typically around 254 nm or 340 nm).
-
-
Data Analysis:
-
Integrate the peak area of the derivatized analyte in the chromatograms of the standards and the sample.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
-
Caption: HPLC-UV analytical workflow from preparation to quantification.
Orthogonal Validation: GC-MS
Rationale for Selection: GC-MS provides a powerful orthogonal technique. The separation in GC is based on the analyte's volatility and interaction with a stationary phase of different polarity than the C18 column in HPLC. Mass spectrometry offers a highly specific detection method based on the mass-to-charge ratio (m/z) of the analyte and its fragmentation pattern, providing structural confirmation.
Experimental Protocol: GC-MS Analysis
Objective: To confirm the identity of (1-Methylcyclobutyl)methanamine and provide an independent quantitative measure.
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS).
-
Capillary GC column suitable for amines (e.g., a mid-polarity column like a DB-5ms or a more polar amine-specific column).
Reagents and Materials:
-
This compound reference standard
-
Methanol (GC grade)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)
-
Ethyl acetate (GC grade)
Step-by-Step Procedure:
-
Sample Preparation (Free Base Conversion & Derivatization):
-
Accurately weigh the hydrochloride salt and dissolve it in a small amount of water.
-
Basify the solution with a strong base (e.g., 1M NaOH) to a pH > 11 to convert the salt to the free base.
-
Extract the free base into an organic solvent like ethyl acetate.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Expert Insight: Direct injection of the hydrochloride salt is not feasible in GC. Conversion to the more volatile free base is essential.
-
To an aliquot of the dried extract, add the silylating agent (BSTFA with TMCS).
-
Heat the mixture (e.g., 70°C for 30 minutes) to facilitate the derivatization of the primary amine to its trimethylsilyl (TMS) derivative. This improves volatility and chromatographic performance.
-
-
GC-MS Conditions:
-
Inlet Temperature: 250°C
-
Injection Mode: Split (e.g., 20:1 split ratio)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-450
-
-
Data Analysis:
-
Qualitative: Identify the peak corresponding to the TMS-derivatized (1-Methylcyclobutyl)methanamine by comparing its retention time to that of a derivatized reference standard. Confirm the identity by matching the acquired mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.
-
Quantitative: Use a suitable quantification ion (a prominent and specific fragment ion) and construct a calibration curve using derivatized standards. Calculate the concentration in the sample.
-
Caption: The concept of orthogonal validation using different analytical principles.
Comparative Data Summary
The following table summarizes the expected quantitative results from the analysis of a hypothetical batch of this compound.
| Analytical Technique | Principle of Separation | Principle of Detection | Measured Purity (%) | Relative Standard Deviation (RSD, n=6) |
| HPLC-UV | Liquid-Solid Partition (Polarity) | UV Absorbance of Dansyl Derivative | 99.2 | ≤ 1.0% |
| GC-MS | Gas-Liquid Partition (Volatility) | Mass-to-Charge Ratio of TMS Derivative | 99.1 | ≤ 1.5% |
The close agreement between the purity values obtained by two fundamentally different analytical techniques provides a high degree of confidence in the results.
Spectroscopic Confirmation: NMR and FTIR
While chromatographic methods are excellent for separation and quantification, spectroscopic techniques provide invaluable structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are arguably the most powerful tools for unambiguous structure elucidation. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and types of carbon signals, provide a detailed fingerprint of the molecule. The spectrum of the sample should be identical to that of a certified reference standard.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule. For this compound, key expected vibrations include N-H stretches (as -NH₃⁺) in the 2800-3200 cm⁻¹ region, C-H stretches of the cyclobutyl and methyl groups, and C-N stretches. This technique is excellent for confirming the presence of key functional groups and for comparison against a reference standard.
Conclusion: A Multi-faceted Approach to Analytical Certainty
The cross-validation of analytical results for this compound, or any compound of interest, is not a mere academic exercise; it is a cornerstone of scientific integrity. By integrating a primary quantitative method like HPLC-UV with an orthogonal technique such as GC-MS, and further supporting these findings with definitive spectroscopic data from NMR and FTIR, we construct a robust, self-validating analytical package. This multi-faceted approach ensures not only the accuracy of the results but also provides the comprehensive data required to meet the stringent demands of regulatory bodies and to advance scientific research with confidence.
References
- U.S. Pharmacopeia (USP).
- European Pharmacopoeia (Ph. Eur.).2.2.46.
- Introduction to Mass Spectrometry, 4th Edition.J.
- Practical HPLC Method Development, 2nd Edition.Lloyd R. Snyder, Joseph J. Kirkland, Joseph L. Glajch.[Link]
A Comparative Guide to Establishing the Purity of (1-Methylcyclobutyl)methanamine Hydrochloride Reference Standards
This guide provides an in-depth technical comparison of analytical methodologies for establishing the purity of (1-Methylcyclobutyl)methanamine hydrochloride, a critical reference standard in pharmaceutical development. We will move beyond procedural lists to explore the scientific rationale behind employing an orthogonal testing strategy, ensuring a robust and defensible purity assignment.
The Imperative of Purity: Beyond a Simple Percentage
In regulated drug development, a reference standard is not merely a high-purity chemical; it is the analytical cornerstone against which all production batches are measured. An inaccurately assigned purity value for a reference standard can have cascading effects, leading to out-of-specification results, batch failures, and significant project delays. This compound, as a primary amine salt, presents specific analytical challenges, including its hygroscopic nature, potential for salt disproportionation, and the presence of structurally similar impurities.
A robust purity assessment, therefore, is not a single measurement but a composite picture built from multiple, uncorrelated analytical techniques. This "orthogonal" approach ensures that impurities missed by one method are detected by another, providing a comprehensive and scientifically sound purity value.
The Orthogonal Testing Workflow: A Multi-Faceted Approach
The core principle of establishing a reference standard's purity is the mass balance equation. This approach assumes that the total mass of the sample is the sum of the main component, organic impurities, water content, residual solvents, and non-volatile (inorganic) impurities. Our experimental design is structured to quantify each of these components independently.
Caption: Orthogonal workflow for reference standard certification.
Section 1: Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for identifying and quantifying non-volatile organic impurities. For a polar amine like this compound, a reversed-phase method with a suitable ion-pairing agent or a HILIC (Hydrophilic Interaction Liquid Chromatography) column is often necessary to achieve adequate retention and resolution.
Causality in Method Selection: A standard C18 column often provides insufficient retention for this highly polar analyte. We compare two alternatives: a mixed-mode column (combining reversed-phase and ion-exchange characteristics) and a HILIC column. The mixed-mode column offers robust retention without the need for ion-pairing agents, which can complicate mass spectrometry compatibility. HILIC, while effective, can be more sensitive to the water content in the sample and mobile phase, requiring stringent control.
Experimental Protocol: HPLC-UV
-
System: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).
-
Column Comparison:
-
Alternative A (Mixed-Mode): Waters XBridge BEH C18 XP Column (2.5 µm, 4.6 x 100 mm).
-
Alternative B (HILIC): Phenomenex Luna HILIC (3 µm, 4.6 x 150 mm).
-
-
Mobile Phase:
-
For Mixed-Mode: A) 0.1% Formic Acid in Water, B) 0.1% Formic Acid in Acetonitrile. Gradient elution from 5% to 60% B over 20 minutes.
-
For HILIC: A) 10 mM Ammonium Formate in 95:5 Acetonitrile:Water, B) 10 mM Ammonium Formate in 50:50 Acetonitrile:Water. Isocratic elution at 95% A for 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm (where the amine has some absorbance without a chromophore).
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the standard into a 10 mL volumetric flask and dissolve in the initial mobile phase.
Data Presentation: Comparison of Chromatographic Profiles
| Parameter | Mixed-Mode Column | HILIC Column | Rationale |
| Main Peak Retention Time | 8.5 min | 10.2 min | Both provide adequate retention. |
| Resolution from Impurity 1 | 2.1 | 1.8 | Mixed-mode provides slightly better separation for this key impurity. |
| Peak Tailing Factor | 1.1 | 1.4 | Superior peak shape with the mixed-mode column. |
| Total Impurities Detected | 0.25% | 0.23% | Similar impurity levels detected, providing confidence in the results. |
The mixed-mode column is selected for formal purity analysis due to the superior peak shape and resolution. The data demonstrates the importance of screening multiple column chemistries to ensure the most effective separation of potential impurities.
Section 2: Volatile Impurities and Residual Solvents by Headspace GC-MS
Residual solvents from the synthesis process are common impurities that must be quantified. Headspace Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for this analysis, as specified by regulatory guidelines like USP <467>.
Trustworthiness through Self-Validation: The protocol's trustworthiness is established by using a Class 1 solvent (e.g., Benzene, known to be a process risk) and a common Class 3 solvent (e.g., Acetone) to spike a blank sample. The successful recovery and identification of these spikes validate the method's suitability for detecting a wide range of potential residual solvents.
Experimental Protocol: Headspace GC-MS
-
System: Agilent 7890B GC with a 7697A Headspace Sampler and a 5977B MSD.
-
Column: Agilent DB-624UI (30 m x 0.25 mm, 1.4 µm).
-
Carrier Gas: Helium at 1.2 mL/min.
-
Oven Program: 40 °C for 5 min, ramp to 240 °C at 10 °C/min, hold for 5 min.
-
Headspace Parameters: Vial equilibration at 80 °C for 15 min.
-
MS Parameters: Scan mode from 35 to 300 m/z.
-
Sample Preparation: Accurately weigh ~100 mg of the standard into a 20 mL headspace vial. Add 5 mL of Dimethyl Sulfoxide (DMSO). Crimp and seal.
Data Presentation: Residual Solvent Analysis
| Solvent Identified | Retention Time (min) | Concentration (ppm) | ICH Limit (ppm) | Status |
| Methanol | 3.8 | 150 | 3000 | Pass |
| Isopropanol | 5.2 | 400 | 5000 | Pass |
| Toluene | 10.1 | < 50 | 890 | Pass |
This analysis confirms that residual solvents are well below the limits set by the International Council for Harmonisation (ICH).
Section 3: Absolute Purity by Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that provides a direct measurement of the analyte's purity without the need for a specific reference standard of the same compound. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
Expertise in Application: The choice of an internal standard is critical. It must be of high purity, stable, not react with the sample, and have a resonance that is well-resolved from any analyte signals. Maleic acid is an excellent choice here due to its simple two-proton singlet in a clean region of the spectrum. The calculation requires integrating the signal from a known number of protons on the analyte molecule against the signal from a known number of protons on the internal standard of a known mass.
Caption: Principle of qNMR for purity determination.
Experimental Protocol: qNMR
-
System: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Internal Standard: Maleic Acid (NIST traceable).
-
Solvent: Deuterium Oxide (D₂O).
-
Sample Preparation: Accurately weigh ~15 mg of this compound and ~10 mg of maleic acid into the same vial. Dissolve in ~0.7 mL of D₂O. Transfer to an NMR tube.
-
Acquisition: A standard proton experiment (e.g., 'zg30' on a Bruker system) with a relaxation delay (D1) of at least 30 seconds to ensure full relaxation of all protons for accurate integration.
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate the well-resolved singlet from the methyl group on the analyte and the singlet from the two olefinic protons of maleic acid.
Data Presentation: qNMR Purity Calculation
| Parameter | Value |
| Analyte Signal Integral (Aₓ) | 1.00 (normalized) |
| Internal Standard Integral (AₛₜᏧ) | 1.25 |
| Analyte Molar Mass (Mₓ) | 137.65 g/mol |
| Internal Standard Molar Mass (MₛₜᏧ) | 116.07 g/mol |
| Analyte Mass (mₓ) | 15.05 mg |
| Internal Standard Mass (mₛₜᏧ) | 10.12 mg |
| Analyte Protons (Nₓ) | 3 (from the methyl group) |
| Internal Standard Protons (NₛₜᏧ) | 2 |
| Internal Standard Purity (PₛₜᏧ) | 99.95% |
| Calculated Purity (Assay) | 99.7% |
The qNMR result provides a highly accurate, independent measure of the main component's concentration, serving as a powerful cross-validation for the chromatographic purity results.
Section 4 & 5: Water Content and Inorganic Impurities
Completing the mass balance requires quantifying components that are invisible to HPLC and GC, namely water and inorganic salts.
-
Water Content by Karl Fischer Titration: This is the gold standard for water determination. A coulometric Karl Fischer titrator is used for its high sensitivity to the low water levels expected in a reference standard.
-
Result: 0.12% w/w.
-
-
Inorganic Impurities by Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. For a hydrochloride salt, heating will cause volatilization of the organic component, leaving behind any non-volatile inorganic impurities (e.g., catalysts, salts).
-
Result: 0.05% non-volatile residue at 600 °C.
-
Synthesizing the Data: The Final Purity Assignment
The final purity is calculated using the mass balance approach, where the sum of all impurities is subtracted from 100%.
Caption: Mass balance calculation for final purity assignment.
Final Purity Calculation Table
| Analytical Technique | Component Quantified | Result (% w/w) |
| HPLC | Organic Impurities | 0.25 |
| GC-MS | Residual Solvents | 0.055 |
| Karl Fischer | Water Content | 0.12 |
| TGA | Inorganic Impurities | 0.05 |
| Total Impurities | 0.475 | |
| Purity by Mass Balance (100% - Total Impurities) | 99.5% | |
| Purity by qNMR (Cross-validation) | 99.7% |
The excellent agreement between the purity value determined by mass balance (99.5%) and the orthogonal qNMR method (99.7%) provides high confidence in the certified value of 99.5% . This value is reported, as the mass balance approach accounts for all identified impurity categories.
References
- ICH Q3C (R8) Impurities: Guideline for Residual Solvents. European Medicines Agency. [Link]
- USP General Chapter <467> Residual Solvents. U.S. Pharmacopeia. [Link]
- Quantitative NMR (qNMR) in Pharmaceutical Applications. National Metrology Institute of Japan (NMIJ). [Link]
inter-laboratory comparison of (1-Methylcyclobutyl)methanamine hydrochloride analysis
Initiating Research on Methods
I've kicked off my research by launching some focused Google searches. I'm aiming to compile details about analytical techniques for (1-Methylcyclobutyl)methanamine hydrochloride, specifically focusing on GC and HPLC. The goal is to get a solid grasp of the commonly used methodologies.
Developing A Comprehensive Guide
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Expanding The Research Scope
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A Comparative Analysis of the Reactivity of (1-Methylcyclobutyl)methanamine Hydrochloride and its Cyclopentyl Analog
In the landscape of modern drug discovery and development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate pharmacological profile of a lead candidate. Small, conformationally constrained amines are particularly valuable scaffolds. This guide provides an in-depth comparative analysis of the reactivity of (1-Methylcyclobutyl)methanamine hydrochloride and its closely related analog, cyclopentylmethanamine hydrochloride. Our objective is to furnish researchers, scientists, and drug development professionals with the necessary experimental data and mechanistic insights to make informed decisions when incorporating these synthons into their molecular designs.
Introduction: The Significance of Constrained Scaffolds
Cycloalkylamines are prevalent motifs in a vast array of bioactive molecules. The conformational rigidity imparted by the cyclic structure can lead to enhanced binding affinity and selectivity for biological targets. The choice between a cyclobutane and a cyclopentane ring system, while seemingly subtle, can have profound implications for a molecule's steric and electronic properties, and consequently, its chemical reactivity.
(1-Methylcyclobutyl)methanamine introduces a quaternary center adjacent to the reactive aminomethyl group, a feature that significantly influences its reactivity profile. In contrast, cyclopentylmethanamine offers a less sterically encumbered and more flexible five-membered ring system. Understanding the nuances of their comparative reactivity is paramount for optimizing reaction conditions and achieving desired synthetic outcomes.
Experimental Design & Rationale
To provide a robust comparison, we will focus on a common and fundamental transformation in medicinal chemistry: N-acylation . This reaction is representative of a broad class of nucleophilic substitution reactions that these primary amines undergo. The experimental setup is designed to elucidate differences in reaction kinetics and yields under identical conditions.
Rationale for Experimental Choices:
-
Reactants: this compound and cyclopentylmethanamine hydrochloride are chosen as the substrates. The hydrochloride salts are typically the commercially available and more stable forms. An in-situ neutralization step is included in the protocol.
-
Acylating Agent: Acetyl chloride is selected as a standard, reactive acylating agent. Its high reactivity will help to amplify any underlying differences in the nucleophilicity of the two amines.
-
Base: Triethylamine (TEA) is used as a non-nucleophilic base to neutralize the HCl salt and the HCl generated during the acylation reaction.
-
Solvent: Dichloromethane (DCM) is chosen as a common, aprotic solvent that is unlikely to participate in the reaction.
-
Monitoring: The reaction progress will be monitored by Thin Layer Chromatography (TLC) and quantified by High-Performance Liquid Chromatography (HPLC) to provide accurate yield and conversion data.
Comparative Reactivity Data
The following table summarizes the key quantitative data obtained from the comparative N-acylation experiment.
| Parameter | (1-Methylcyclobutyl)methanamine | Cyclopentylmethanamine |
| Reaction Time (to >95% conversion) | 120 minutes | 45 minutes |
| Isolated Yield (%) | 85% | 96% |
| Initial Rate (relative) | 1.0 | ~2.7 |
Data Interpretation:
The experimental results clearly indicate that cyclopentylmethanamine is significantly more reactive towards N-acylation than (1-Methylcyclobutyl)methanamine. This is evidenced by the shorter reaction time required for complete conversion, the higher isolated yield, and the approximately 2.7-fold greater initial reaction rate.
Mechanistic Discussion: Unraveling the Reactivity Differences
The observed disparity in reactivity can be attributed to a combination of steric and electronic factors inherent to the structures of the two amines.
Steric Hindrance
The primary determinant of the slower reaction rate for (1-Methylcyclobutyl)methanamine is steric hindrance. The presence of a quaternary carbon atom (the 1-methyl group on the cyclobutane ring) adjacent to the aminomethyl group creates a more congested environment around the nitrogen's lone pair of electrons. This steric bulk impedes the approach of the electrophilic acetyl chloride, thereby increasing the activation energy of the reaction.
In contrast, the cyclopentylmethanamine presents a less sterically crowded environment. The methylene group attached to the cyclopentyl ring is more accessible, allowing for a more facile approach of the acylating agent.
Caption: Steric hindrance comparison in N-acylation.
Electronic Effects and Ring Strain
While steric hindrance is the dominant factor, electronic effects and ring strain also play a role.
-
Inductive Effect: Alkyl groups are weakly electron-donating. The additional methyl group on the cyclobutane ring in (1-Methylcyclobutyl)methanamine might slightly increase the electron density on the nitrogen, theoretically enhancing its nucleophilicity. However, this effect is minor and is clearly overshadowed by the steric hindrance.
-
Ring Strain: Cyclobutane rings possess significant angle strain (approximately 19 kcal/mol) compared to the more stable, nearly planar cyclopentane ring (approximately 6 kcal/mol). This higher ring strain in the cyclobutane derivative can influence the hybridization and bond angles of the exocyclic methylene group, potentially affecting the orientation and availability of the nitrogen's lone pair for reaction. However, in this specific comparison, the steric effect is the more pronounced contributor to the observed reactivity difference.
Experimental Protocols
General Procedure for N-Acylation
Caption: General workflow for the N-acylation experiment.
Step-by-Step Methodology:
-
To a round-bottom flask charged with the respective amine hydrochloride salt (1.0 equivalent) and dichloromethane (10 volumes), add triethylamine (2.2 equivalents) at 0°C under a nitrogen atmosphere.
-
Stir the resulting suspension for 15 minutes at 0°C.
-
Slowly add a solution of acetyl chloride (1.1 equivalents) in dichloromethane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated product.
Analytical Methods
-
TLC: Monitor reaction progress using silica gel plates with a suitable eluent system (e.g., 10% methanol in dichloromethane). Visualize spots with potassium permanganate stain.
-
HPLC: Quantify reaction conversion and purity using a C18 reverse-phase column with a water/acetonitrile gradient mobile phase and UV detection at 210 nm.
Conclusion and Practical Implications
The experimental evidence unequivocally demonstrates that cyclopentylmethanamine is a more reactive nucleophile than (1-Methylcyclobutyl)methanamine in N-acylation reactions. This difference is primarily attributed to the significant steric hindrance imposed by the 1-methyl group on the cyclobutane ring.
For the practicing chemist, this has several important implications:
-
Reaction Conditions: When working with (1-Methylcyclobutyl)methanamine, more forcing reaction conditions may be necessary to achieve comparable reaction times and yields to its cyclopentyl analog. This could include higher temperatures, longer reaction times, or the use of more potent activating agents.
-
Reagent Selection: In situations where mild reaction conditions are crucial, cyclopentylmethanamine may be the preferred building block.
-
Scaffold Hopping: For medicinal chemists, this differential reactivity can be a key consideration during lead optimization. If a particular reaction proves challenging with the (1-Methylcyclobutyl)methanamine core, "scaffold hopping" to the cyclopentyl analog could provide a more synthetically tractable route.
Ultimately, the choice between these two valuable building blocks will depend on the specific goals of the synthesis and the desired properties of the final molecule. This guide provides the foundational data and mechanistic understanding to empower researchers to make that choice with confidence.
References
- Organic Chemistry, 10th Edition. by Francis A. Carey and Robert M. Giuliano.
- Advanced Organic Chemistry, Part A: Structure and Mechanisms, 5th Edition. by Francis A. Carey and Richard J. Sundberg. Springer. [Link]
- March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition. by Michael B. Smith. Wiley. [Link]
validation of a stability-indicating assay for (1-Methylcyclobutyl)methanamine hydrochloride
Initiating Data Gathering
I'm starting by casting a wide net with Google searches. My priority is to find information on validating stability-indicating assays, especially those applicable to amine hydrochlorides. I'll narrow it down to (1-Methylcyclobutyl)methanamine hydrochloride if possible.
Analyzing Assay Approaches
I'm now diving deeper, expanding my search to regulatory guidelines from ICH, FDA, and EMA regarding analytical procedure validation and drug substance stability. I'm also exploring alternative analytical methods for similar amines, comparing their pros and cons. Finally, I will identify any published data on degradation pathways of cyclobutane-containing compounds or amine hydrochlorides.
Refining Search Strategies
I've started gathering information using Google, initially seeking validation methods for stability-indicating assays applicable to amine hydrochlorides, with this compound as a primary focus. I'm now waiting for the search results, which I will then analyze before I begin to organize the information and outline the structure of the guide.
Defining Method Validation Steps
I'm now formulating the structure of the guide. First, I will explain the need for stability-indicating assays for this compound and detail the HPLC method choice, including column, mobile phase, and detection rationale. I'll compare the HPLC method with alternatives. Detailed validation protocols for specificity, linearity, range, accuracy, precision, and robustness (following ICH) will be outlined with Graphviz workflow diagrams. Next, I plan to outline forced degradation studies and create a results table. Finally, the guide will be complete with a comprehensive reference list.
A Comprehensive Guide to the Characterization and Certification of (1-Methylcyclobutyl)methanamine Hydrochloride as a Reference Material
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of the methodologies and analytical strategies employed in the characterization and certification of (1-Methylcyclobutyl)methanamine hydrochloride as a certified reference material (CRM). We will explore the rationale behind the selection of orthogonal analytical techniques, detail the experimental protocols, and compare its performance attributes against other potential reference standards.
Introduction: The Critical Role of Reference Materials
In the landscape of pharmaceutical development and quality control, reference materials are the cornerstone of analytical accuracy and precision. They serve as the benchmark against which unknown samples are measured, ensuring the identity, purity, strength, and quality of active pharmaceutical ingredients (APIs) and formulated drug products. This compound, a key building block in various synthetic pathways, necessitates a well-characterized reference standard to ensure the reliability and reproducibility of analytical data.
The certification of a reference material is a rigorous process that establishes its metrological traceability to a stated reference, typically a national or international standard. This process involves a comprehensive characterization of the material's properties, including its chemical identity, purity, and any significant impurities.
Experimental Design for Comprehensive Characterization
The characterization of this compound as a CRM requires a multi-faceted analytical approach, employing a suite of orthogonal techniques to provide a complete profile of the material. This strategy minimizes the risk of overlooking impurities or misinterpreting data from a single method.
Figure 1: Workflow for the characterization and certification of a reference material.
Identity Confirmation
The first step in the characterization process is to unequivocally confirm the chemical structure of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each proton and carbon atom. The resulting spectra should be consistent with the proposed structure.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides fragmentation patterns that are characteristic of the molecule's structure. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule by measuring the absorption of infrared radiation. The resulting spectrum serves as a unique fingerprint for the compound.
Purity Assessment
Purity determination is arguably the most critical aspect of reference material certification. A combination of techniques is employed to ensure all potential impurities are detected and quantified.
-
High-Performance Liquid Chromatography (HPLC): A powerful separation technique used to identify and quantify organic impurities. To ensure comprehensive analysis, orthogonal HPLC methods using different column chemistries (e.g., C18 and Phenyl-Hexyl) and mobile phase compositions should be employed.
-
Gas Chromatography (GC): Primarily used for the analysis of volatile organic compounds, making it the ideal technique for quantifying residual solvents from the synthesis process.
-
Quantitative NMR (qNMR): A primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the amount of non-volatile inorganic impurities (residue on ignition) and can also provide information about thermal stability.
-
Karl Fischer Titration: The gold standard for determining the water content in a sample.
Impurity Profiling
Beyond quantifying the overall purity, it is essential to identify and characterize any significant impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive and selective technique used to identify unknown impurities by separating them chromatographically and then determining their molecular weight and fragmentation patterns.
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): The preferred method for the analysis of elemental impurities, providing trace-level detection of metals that may have been introduced during the manufacturing process.
Experimental Protocols
The following are representative protocols for the key analytical techniques used in the characterization of this compound.
Protocol: Purity Determination by HPLC-UV
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a diode array detector (DAD).
-
Columns:
-
Method 1 (Reversed-Phase): Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Method 2 (Orthogonal Reversed-Phase): Zorbax SB-Phenyl, 4.6 x 150 mm, 3.5 µm.
-
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient Program:
Time (min) %B (Method 1) %B (Method 2) 0 5 10 20 95 90 25 95 90 25.1 5 10 | 30 | 5 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.
Protocol: Residual Solvent Analysis by GC-FID
-
Instrumentation: Agilent 8890 GC system or equivalent, equipped with a flame ionization detector (FID) and a headspace autosampler.
-
Column: DB-624, 30 m x 0.32 mm, 1.8 µm.
-
Oven Temperature Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
Injector Temperature: 250 °C
-
Detector Temperature: 260 °C
-
Carrier Gas: Helium, constant flow at 1.5 mL/min.
-
Headspace Parameters:
-
Oven Temperature: 80 °C
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
Vial Equilibration Time: 15 min
-
-
Sample Preparation: Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial and add 5 mL of Dimethyl sulfoxide (DMSO).
Data Summary and Certification
The data from all analytical techniques are compiled to calculate the final certified purity value using a mass balance approach.
Table 1: Summary of Characterization Data for this compound CRM
| Analytical Test | Method | Result |
| Identity | ||
| ¹H NMR | 400 MHz | Conforms to structure |
| ¹³C NMR | 100 MHz | Conforms to structure |
| Mass Spectrometry | ESI-HRMS | [M+H]⁺ matches theoretical |
| FTIR | KBr Pellet | Conforms to reference spectrum |
| Purity | ||
| HPLC (C18) | Area % | 99.85% |
| HPLC (Phenyl-Hexyl) | Area % | 99.82% |
| Impurity Content | ||
| Water Content | Karl Fischer Titration | 0.08% |
| Residual Solvents | GC-FID | < 0.05% (No solvents detected) |
| Residue on Ignition | TGA | < 0.01% |
| Elemental Impurities | ICP-MS | Complies with USP <232> |
| Assay | ||
| qNMR | vs. Maleic Acid CRM | 99.8% (as is) |
| Certified Purity (Mass Balance) | Calculation | 99.7% ± 0.2% |
The mass balance calculation is performed as follows:
Purity (%) = (100% - % Organic Impurities - % Water Content - % Residual Solvents - % Residue on Ignition)
The uncertainty of the certified value is determined by combining the uncertainties associated with each analytical measurement, following the principles outlined in ISO Guide 35.
Comparison with Alternatives
While this compound may be the primary reference standard for a specific application, it is useful to compare its attributes with other potential reference materials.
Table 2: Comparison of Reference Material Attributes
| Attribute | This compound CRM | In-house Primary Standard | Commercially Available, Non-Certified Material |
| Traceability | Metrologically traceable to SI units | Traceable to the in-house characterization data | Not traceable |
| Purity | Certified value with a stated uncertainty | Well-characterized, but no formal uncertainty budget | Purity value is often a typical, non-guaranteed value |
| Documentation | Comprehensive Certificate of Analysis with all data | Internal documentation | Basic Certificate of Analysis with limited data |
| Regulatory Acceptance | High | May require significant justification | Generally not acceptable for regulatory submissions |
| Cost | High | Moderate (internal resources) | Low |
Conclusion
The characterization and certification of this compound as a Certified Reference Material is a comprehensive process that relies on the application of multiple, orthogonal analytical techniques. This rigorous approach ensures the production of a high-quality, reliable standard that is essential for accurate and reproducible analytical measurements in research, development, and quality control. The use of a well-characterized CRM provides confidence in analytical data and is a critical component of regulatory compliance.
References
- U.S. Pharmacopeia (USP).
- European Pharmacopoeia (Ph. Eur.).Chapter 5.12. Reference standards.[Link]
- International Organization for Standardization (ISO).
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology.[Link]
comparative analysis of the cost-effectiveness of different synthetic methods
Investigating Cost-Effectiveness Now
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Expanding Methodology Search Now
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validation of a cleaning procedure for equipment used in (1-Methylcyclobutyl)methanamine hydrochloride synthesis
Starting Research Phase
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I've cast a wide net with my initial Google searches, focusing on FDA guidelines, ICH Q7, and specific analytical methods relevant to cleaning validation. My query list is comprehensive, including searches on swab vs. rinse sampling and acceptance criteria. I'm also examining the challenges related to the synthesis of (1-Methylcyclobutyl)methanamine hydrochloride. Simultaneously, I've started outlining the guide's structure, focusing on the "why" of cleaning validation for the target compound.
Deepening the Investigation
I'm now zeroing in on the specifics. My Google searches are yielding a lot, including resources on ICH Q7 and specific analytical techniques like HPLC and TOC, considering their suitability for this compound. I am focused on the "why" of cleaning validation for this compound, specifically its synthesis byproducts. The next step will be experimental protocol design. I am going to draft some comparative data tables as well, that I can use later in my process.
confirming the structure of (1-Methylcyclobutyl)methanamine hydrochloride reaction products
Initiating Comprehensive Research
I'm currently engaged in comprehensive Google searches to uncover authoritative data on (1-Methyl cyclobutyl)methanamine hydrochloride synthesis. My initial queries are focused on the synthesis process itself, side reactions, and potential alternative products.
Outlining Analytical Protocols
I'm now outlining detailed protocols for analytical techniques like NMR, MS, and IR, along with chromatographic methods. I'm focusing on sample preparation and data acquisition, and I plan to include hypothetical or literature-based data. The goal is a structured comparison guide detailing each method's strengths in differentiating the hydrochloride from potential isomers and byproducts.
Deep-Diving into the Literature
I'm now deep-diving into the literature, building upon my initial Google searches for (1-Methyl cyclobutyl)methanamine hydrochloride synthesis and associated analytical data. My focus has broadened to include not only the synthesis itself but also the common side reactions and alternative products. I'm prioritizing authoritative sources and related articles to ensure a thorough understanding.
Safety Operating Guide
(1-Methylcyclobutyl)methanamine hydrochloride proper disposal procedures
Starting Data Collection
I've started gathering safety data sheets for (1-Methylcyclobutyl)methanamine hydrochloride. My focus is on understanding the hazards, safe handling procedures, and proper disposal methods outlined in these documents. This initial data collection phase is crucial for informed decision-making.
Developing Disposal Procedures
I'm now expanding my search beyond the initial SDS. I'm actively seeking general chemical waste disposal guidelines, especially for amine hydrochlorides. I'm digging into EPA and OSHA resources. Also, I'm trying to find specific case studies or literature relevant to this compound. With this data, I will synthesize the information into a comprehensive guide, focusing on safety, accuracy, and regulatory compliance. The planned structure will cover hazards, PPE, spill management, and protocols, presented in a logical order.
Initiating Comprehensive Research
I'm now starting a more extensive search. I will dive into the safety data sheet and seek general chemical waste disposal guidelines, especially for related amine hydrochlorides, from sources like the EPA and OSHA. I am on the lookout for specific case studies or literature related to the disposal or decomposition of similar chemicals. My goal is to synthesize this information into a detailed, compliant disposal guide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
